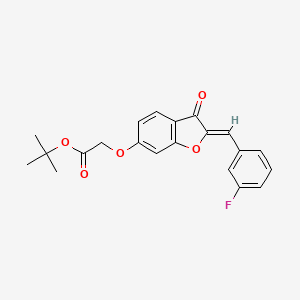

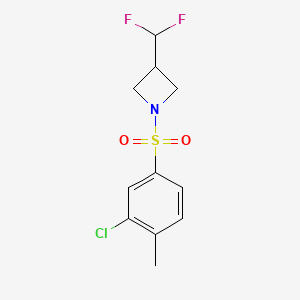

N,N-dimethyl-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .

Synthesis Analysis

1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis

1-Methylimidazole or N-methylimidazole is an aromatic heterocyclic organic compound with the formula CH3C3H3N2 . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .Physical And Chemical Properties Analysis

1-Methylimidazole is a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .Aplicaciones Científicas De Investigación

Photodynamic Therapy and Cancer Treatment

A study describes the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, highlighting their potential for Type II photosensitizers in the treatment of cancer through photodynamic therapy. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them significant for applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Neurodegenerative Diseases

Research into sulfonamides incorporating triazine motifs has shown antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory activities. These properties are associated with therapeutic applications in diseases like Alzheimer's and Parkinson's. Compounds explored within these studies exhibit moderate to high inhibition potentials, suggesting a pathway for developing treatments for neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).

Antifungal Applications

A study on the synthesis of novel triazepines, pyrimidines, and azoles from 4-toluenesulfonamide provides insights into antifungal activities. Selected compounds from this research demonstrated good antifungal properties, indicating the potential for developing new antifungal agents (Khodairy, Ali, & El-wassimy, 2016).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Another study investigated benzenesulfonamides incorporating various moieties as inhibitors of human carbonic anhydrase isozymes, highlighting their potential for treating conditions like glaucoma, epilepsy, obesity, and cancer. The compounds showed low nanomolar activity against specific isozymes, suggesting their relevance in designing inhibitors for therapeutic use (Alafeefy et al., 2015).

Environmental and Biological Sensing

Research on the development of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols highlights the application of benzenesulfonamide derivatives in chemical, biological, and environmental sciences. This study demonstrates the potential of these compounds in developing highly sensitive and selective detection techniques for toxic and biologically active substances (Wang et al., 2012).

Mecanismo De Acción

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects

Biochemical Pathways

Given the wide range of biological activities of imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. The exact pathways and their downstream effects would require further investigation.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution

Result of Action

Given the wide range of biological activities of imidazole derivatives , the effects can be diverse depending on the specific activity

Safety and Hazards

Propiedades

IUPAC Name |

N,N-dimethyl-4-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S2/c1-21(2)28(25,26)17-6-4-16(5-7-17)18(24)23-11-8-15(9-12-23)14-27-19-20-10-13-22(19)3/h4-7,10,13,15H,8-9,11-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQUBMZNROCTAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922806.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2922807.png)

![N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2922810.png)

![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrazole](/img/structure/B2922820.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2922824.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2922825.png)

![2-[(2,5-Dimethylphenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922826.png)